MBP MAPK Substrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du MBP MAPK Substrate implique la synthèse peptidique en phase solide, une méthode largement utilisée pour la production de peptides. Le processus commence généralement par la fixation de l'acide aminé C-terminal à une résine solide. Les acides aminés suivants sont ensuite ajoutés séquentiellement par une série d'étapes de couplage et de déprotection. Le produit final est clivé de la résine et purifié par chromatographie liquide haute performance pour obtenir un degré de pureté élevé .

Méthodes de production industrielle : Dans un environnement industriel, la production de this compound suit des principes similaires mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour rationaliser le processus, garantissant la cohérence et l'efficacité. L'utilisation de techniques de purification avancées, telles que la chromatographie liquide haute performance préparative, garantit que le produit final répond aux normes de pureté requises pour les applications de recherche .

Analyse Des Réactions Chimiques

Types de réactions : Le MBP MAPK Substrate subit principalement des réactions de phosphorylation lorsqu'il interagit avec les protéines kinases activées par les mitogènes. La phosphorylation est une modification post-traductionnelle critique où un groupe phosphate est ajouté au substrat, modifiant sa fonction et son activité .

Réactifs et conditions courants : La phosphorylation du this compound se produit généralement en présence d'adénosine triphosphate (ATP) et d'ions magnésium, qui sont des cofacteurs essentiels pour l'activité de la kinase. La réaction est réalisée dans des conditions physiologiques, notamment un pH neutre et une température d'environ 37 °C .

Produits principaux : Le produit principal de la réaction de phosphorylation est la forme phosphorylée du this compound. Cette modification peut entraîner des changements dans la conformation, l'activité et les interactions du substrat avec d'autres protéines .

4. Applications de la recherche scientifique

Le this compound est largement utilisé dans la recherche scientifique pour étudier l'activité et la régulation des protéines kinases activées par les mitogènes. Ses applications couvrent divers domaines, notamment :

5. Mécanisme d'action

Le mécanisme d'action du this compound implique sa reconnaissance et sa phosphorylation par les protéines kinases activées par les mitogènes. Ces kinases transfèrent un groupe phosphate de l'adénosine triphosphate vers des résidus spécifiques de sérine ou de thréonine sur le substrat. Cet événement de phosphorylation déclenche des changements conformationnels dans le substrat, modulant son activité et ses interactions avec d'autres protéines. Le substrat phosphorylé peut ensuite participer à des voies de signalisation en aval, influençant diverses réponses cellulaires .

Applications De Recherche Scientifique

MBP MAPK Substrate is widely used in scientific research to study the activity and regulation of mitogen-activated protein kinases. Its applications span various fields, including:

Mécanisme D'action

The mechanism of action of MBP MAPK Substrate involves its recognition and phosphorylation by mitogen-activated protein kinases. These kinases transfer a phosphate group from adenosine triphosphate to specific serine or threonine residues on the substrate. This phosphorylation event triggers conformational changes in the substrate, modulating its activity and interactions with other proteins. The phosphorylated substrate can then participate in downstream signaling pathways, influencing various cellular responses .

Comparaison Avec Des Composés Similaires

Le MBP MAPK Substrate est unique en raison de sa grande spécificité pour les protéines kinases activées par les mitogènes, ce qui en fait un outil idéal pour l'étude de ces enzymes. Des composés similaires comprennent :

Histone H1 : Un autre substrat couramment utilisé pour les tests de kinases, en particulier pour les kinases dépendantes des cyclines.

Caséine : Un substrat utilisé dans les tests de kinases pour la protéine kinase A et la protéine kinase C.

CREB (protéine de liaison à l'élément de réponse à l'AMPc) : Un substrat pour la protéine kinase A et les protéines kinases activées par les mitogènes, utilisé dans les études de régulation de la transcription.

Le this compound se démarque par sa séquence bien caractérisée et ses performances constantes dans les tests de kinases, ce qui en fait un choix privilégié pour les chercheurs étudiant les voies de signalisation des protéines kinases activées par les mitogènes .

Activité Biologique

The MBP (Myelin Basic Protein) MAPK substrate is a synthetic peptide widely used in biochemical research to study the activity of mitogen-activated protein kinases (MAPKs). This substrate is particularly recognized for its role in facilitating phosphorylation reactions, which are critical for various cellular processes such as proliferation, differentiation, and response to stress. The sequence APRTPGGRR, derived from bovine myelin basic protein, is specifically designed to be an efficient substrate for MAPK enzymes, particularly ERK1 (p44MAPK) and ERK2 (p42MAPK).

Structure and Mechanism

The MBP MAPK substrate contains a consensus sequence Pro-X-(Ser/Thr)-Pro, which is essential for recognition and phosphorylation by MAPKs. The specific phosphorylation occurs at threonine 97, making it a prime target for MAPK-mediated signaling pathways. The substrate's design allows it to mimic natural substrates of MAPKs, providing insights into the enzymatic mechanisms of these kinases.

Biological Functions of MAPKs

MAPKs play a pivotal role in transducing extracellular signals into intracellular responses. They regulate various biological functions through the phosphorylation of numerous substrates, including:

- Cell Proliferation : MAPKs influence cell cycle progression and proliferation by regulating cyclins and cyclin-dependent kinase inhibitors.

- Differentiation : They modulate differentiation processes in response to growth factors and stress signals.

- Apoptosis : Certain MAPKs are involved in apoptosis signaling pathways, affecting cell survival under stress conditions.

- Gene Expression : By phosphorylating transcription factors, MAPKs regulate gene expression related to stress responses and developmental processes.

Case Studies

-

Phosphorylation Dynamics :

A study examined the phosphorylation efficiency of MBP as a substrate for various MAPKs. Results indicated that MBP is preferentially phosphorylated by ERK1/2 compared to p38 MAPK, highlighting its specificity as a substrate in kinase assays . -

Functional Characterization in Plants :

In Arabidopsis thaliana, the MASS proteins were identified as new MAPK substrates that regulate stomatal development. These proteins interact with the YDA-MPK3/6 cascade and are phosphorylated by MPK3/6 at the plasma membrane, demonstrating the role of MAPK substrates in plant developmental processes . -

Substrate Specificity Profiling :

An extensive profiling of serine/threonine kinases revealed shared consensus motifs among various kinases, including those that phosphorylate MBP. This study utilized synthetic peptide libraries to explore the substrate specificities of over 300 kinases, providing insights into the broader context of MBP's biological activity .

Data Table: Summary of Key Findings

Propriétés

Formule moléculaire |

C39H70N18O11 |

|---|---|

Poids moléculaire |

967.1 g/mol |

Nom IUPAC |

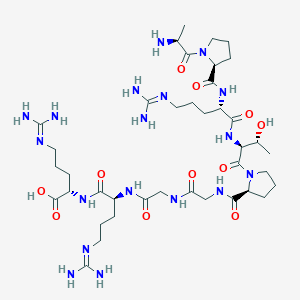

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C39H70N18O11/c1-20(40)34(65)56-16-7-12-26(56)33(64)53-23(9-4-14-48-38(43)44)31(62)55-29(21(2)58)35(66)57-17-6-11-25(57)32(63)51-18-27(59)50-19-28(60)52-22(8-3-13-47-37(41)42)30(61)54-24(36(67)68)10-5-15-49-39(45)46/h20-26,29,58H,3-19,40H2,1-2H3,(H,50,59)(H,51,63)(H,52,60)(H,53,64)(H,54,61)(H,55,62)(H,67,68)(H4,41,42,47)(H4,43,44,48)(H4,45,46,49)/t20-,21+,22-,23-,24-,25-,26-,29-/m0/s1 |

Clé InChI |

UAPJQIXAXHXPGL-XACXWONYSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)N)O |

SMILES canonique |

CC(C(C(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(C)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.